Linagliptin Methyldimer-d6
Description
Evolution of Stable Isotope Labeling in Quantitative Bioanalysis
The use of isotope labeling in scientific research is not a new concept, but its application in quantitative bioanalysis has evolved significantly with advancements in analytical instrumentation, particularly mass spectrometry. ontosight.ai Initially, radioactive isotopes were more common, but concerns over safety and handling led to the increasing adoption of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). ontosight.aipnrjournal.com The development of techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in the early 2000s marked a significant step forward in metabolic labeling strategies. veeprho.com This evolution has been driven by the need for more precise and reliable data in complex biological matrices. researchgate.net
Strategic Importance of Isotope-Labeled Analogs in Drug Development Research
Isotope-labeled analogs, especially deuterated compounds, are of strategic importance in drug development for several reasons. They serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. pnrjournal.commedchemexpress.com The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest allows for the correction of variability in sample preparation and matrix effects, which can significantly impact the accuracy of quantification. musechem.com This is crucial for generating robust and reliable data for regulatory submissions. oriprobe.commusechem.com Furthermore, deuterium labeling can be used to investigate drug metabolism and identify metabolites. researchgate.net
Contextual Overview of Linagliptin (B1675411) and its Chemical Congeners in Research
Linagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes mellitus. niscpr.res.in Its mechanism of action involves prolonging the activity of incretin (B1656795) hormones, which leads to enhanced glucose-dependent insulin (B600854) secretion. niscpr.res.in The pharmacokinetic profile of Linagliptin is unique among DPP-4 inhibitors due to its predominantly non-renal route of excretion. musechem.comcbijournal.com During the synthesis and as a result of metabolism, various related substances and impurities can be formed. nih.govrasayanjournal.co.in The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. ontosight.ai Research on Linagliptin has involved extensive clinical trials to evaluate its efficacy and safety, as well as studies on its metabolism and disposition, often employing stable isotope-labeled techniques. niscpr.res.innih.govdaicelpharmastandards.com
Rationale for Investigating Linagliptin Methyldimer-d6 in Academic Research
Linagliptin Methyldimer is identified as a potential impurity in the manufacturing process of Linagliptin. medchemexpress.com The presence of such impurities, even in trace amounts, must be carefully monitored and controlled. nih.gov The investigation of this compound in an academic research setting is primarily driven by its potential application as an internal standard for the accurate quantification of the non-labeled Linagliptin Methyldimer impurity. By using a deuterated standard, researchers can develop highly sensitive and specific analytical methods, such as LC-MS/MS, to detect and quantify this specific impurity in bulk drug substance, pharmaceutical formulations, and biological samples. This is essential for quality control during drug manufacturing and for studying the impurity profile of Linagliptin. pnrjournal.comrasayanjournal.co.in
Scope and Objectives of Advanced Research on this compound
Advanced research on this compound would likely focus on several key objectives. A primary goal would be the development and validation of a robust bioanalytical method using this compound as an internal standard. This would involve optimizing chromatographic separation and mass spectrometric detection parameters to achieve high sensitivity and specificity for the Linagliptin Methyldimer impurity. researchgate.net Further research could explore the application of this method to assess the stability of Linagliptin under various stress conditions and to monitor the levels of the methyldimer impurity in different manufacturing batches. Additionally, such a validated method would be invaluable for pharmacokinetic studies investigating the potential formation of this dimer in vivo.
Interactive Data Tables
Below are tables detailing the chemical properties of Linagliptin and its related compounds.
Table 1: Chemical Properties of Linagliptin and Related Compounds
| Compound Name | Chemical Formula | Molecular Weight |
| Linagliptin | C25H28N8O2 | 472.55 g/mol |
| Linagliptin Methyldimer | C50H56N16O4 | 945.08 g/mol |
| This compound | C50H50D6N16O4 | 951.12 g/mol |
Properties
Molecular Formula |
C₅₀H₅₀D₆N₁₆O₄ |
|---|---|
Molecular Weight |
951.12 |
Synonyms |
8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl-d3)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-1-yl-d3)-3,7-dihyd |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of Linagliptin Methyldimer D6
Retrosynthetic Analysis and Design for Deuterium (B1214612) Incorporation
A thorough retrosynthetic analysis is the foundation for a successful synthesis of Linagliptin (B1675411) Methyldimer-d6. This process involves conceptually breaking down the complex target molecule into simpler, commercially available starting materials, while strategically planning the introduction of deuterium atoms.
Selection of Deuterium Sources and Labeling Positions
The nomenclature "Methyldimer-d6" suggests that the six deuterium atoms are located on methyl groups within a dimeric structure related to linagliptin. In the context of xanthine derivatives like linagliptin, deuterium is often incorporated into the methyl groups to study metabolic pathways, as these positions can be susceptible to oxidation. osti.gov The primary deuterium source for this purpose would be a deuterated methylating agent.
Key considerations for selecting the deuterium source and labeling positions include:
Chemical Stability: The C-D bonds must be stable throughout the synthetic sequence and under analytical conditions to prevent isotopic scrambling.
Synthetic Accessibility: The deuterated reagent should be commercially available or readily synthesizable.
Metabolic Relevance: The positions of deuterium incorporation should be chosen to probe specific metabolic pathways of interest.
For Linagliptin Methyldimer-d6, a plausible strategy involves the use of deuterated iodomethane (CD3I) or a similar deuterated methylating agent to introduce the isotopic labels onto the xanthine core.
Multistep Reaction Pathways for Dimer Formation and Deuteration
The synthesis of linagliptin itself involves several key steps, including the construction of the xanthine core, followed by functionalization at the N1, N7, and C8 positions. cbijournal.comnih.gov The formation of a dimer likely arises as a process-related impurity during the synthesis of linagliptin. mdpi.com The synthesis of the deuterated dimer would therefore likely parallel the known synthetic routes for linagliptin, with the introduction of deuterated starting materials at an appropriate stage.
A plausible retrosynthetic pathway for a hypothetical this compound could involve the coupling of two deuterated linagliptin precursor molecules. The key steps would include:
Synthesis of a d3-methylated xanthine core: This would involve the methylation of a suitable xanthine precursor with a deuterated methylating agent like CD3I.
Functionalization of the xanthine core: Subsequent reactions would introduce the butynyl group at the N7 position and a leaving group (such as a bromine atom) at the C8 position. nih.gov
Dimerization: The formation of the dimer could occur as a side reaction during the subsequent steps of linagliptin synthesis, potentially through the reaction of a linagliptin intermediate with itself.
Final coupling and purification: The final steps would involve the introduction of the aminopiperidine side chain and purification of the desired deuterated dimer.
Optimized Synthetic Protocols and Reaction Conditions
The successful synthesis of this compound hinges on the optimization of each reaction step to maximize yield and isotopic incorporation while minimizing the formation of impurities.
Key Synthetic Intermediates and Reaction Mechanisms
The synthesis would proceed through several key intermediates, with the reaction mechanisms being analogous to those established for the synthesis of linagliptin. cbijournal.comnih.gov
Table 1: Key Synthetic Intermediates and Reaction Types
| Intermediate | Reaction Type | Reagents and Conditions |
| 3-(Trideuteromethyl)xanthine | N-methylation | Xanthine, CD3I, base (e.g., K2CO3), solvent (e.g., DMF) |
| 8-Bromo-7-(but-2-yn-1-yl)-3-(trideuteromethyl)-1H-purine-2,6(3H,7H)-dione | N-alkylation | 3-(Trideuteromethyl)xanthine, 1-bromo-2-butyne, base (e.g., Cs2CO3), solvent (e.g., acetonitrile) |
| 1-((4-Methylquinazolin-2-yl)methyl)-8-bromo-7-(but-2-yn-1-yl)-3-(trideuteromethyl)-1H-purine-2,6(3H,7H)-dione | N-alkylation | 8-Bromo-7-(but-2-yn-1-yl)-3-(trideuteromethyl)-1H-purine-2,6(3H,7H)-dione, 2-(chloromethyl)-4-methylquinazoline, base |
| This compound | Dimerization/Coupling | Further reaction of intermediates under conditions that favor dimerization, followed by coupling with (R)-piperidin-3-amine |
The reaction mechanisms would primarily involve nucleophilic substitution reactions at the nitrogen atoms of the xanthine ring and at the C8 position. Careful control of reaction conditions such as temperature, reaction time, and stoichiometry is crucial to achieve the desired product.
Scalability Considerations for Research-Grade Material Production
Producing research-grade this compound requires a synthetic route that is amenable to scale-up. Key considerations include:
Safety of reagents and reactions: Some reagents used in the synthesis of linagliptin and its analogs can be hazardous, requiring appropriate safety precautions. cbijournal.com
Purification methods: Efficient purification methods, such as column chromatography and recrystallization, are necessary to isolate the final product with high chemical and isotopic purity.
Process optimization: Each step of the synthesis should be optimized to maximize yield and minimize waste.
Advanced Characterization Techniques for Isotopic Purity and Structural Confirmation
The final step in the synthesis of this compound is the rigorous characterization of the compound to confirm its structure and determine its isotopic purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose. rsc.orgnih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, confirming the elemental composition and the number of deuterium atoms incorporated. nih.govresearchgate.net The isotopic distribution pattern can be used to calculate the percentage of isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The absence or reduction in the intensity of signals corresponding to the protons on the methyl groups confirms the positions of deuterium incorporation. ¹³C NMR: The signals for the deuterated carbons will appear as multiplets due to C-D coupling, providing further structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the chemical purity of the compound by separating it from any non-deuterated analogs or other impurities. nih.govnih.gov |
The determination of isotopic purity is of paramount importance. nih.govacs.org This is typically achieved by analyzing the mass spectrum of the compound and comparing the relative intensities of the peaks corresponding to the deuterated and non-deuterated species. rsc.org The isotopic enrichment factor, which is the ratio between the isotopic abundance and the natural abundance of the isotope, can be calculated to quantify the level of deuterium incorporation. google.comgoogle.com
High-Resolution Mass Spectrometry for Isotopic Abundance Profiling
High-Resolution Mass Spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds like this compound. nih.gov This method offers the precision required to distinguish between the molecular ions of the unlabeled compound and its various deuterated isotopologues (molecules with one to six deuterium atoms).
The analysis involves acquiring a full-scan mass spectrum of the sample. The high resolving power allows for the separation of the ion peaks corresponding to the d0 to d6 species, whose mass-to-charge (m/z) ratios are very close. By integrating the peak areas of these isotopologues, the relative abundance of each can be calculated, providing a detailed profile of the isotopic distribution. rsc.org The isotopic enrichment is determined by the percentage of the desired d6 isotopologue relative to all other isotopologues. This method is highly sensitive, requires minimal sample, and can be performed rapidly. nih.govresearchgate.net
Table 1: Theoretical m/z Values and Isotopic Abundance Data for this compound
| Isotopologue | Description | Theoretical m/z [M+H]⁺ | Observed Relative Abundance (%) |
|---|---|---|---|
| d0 | Unlabeled Dimer | 943.48 | < 0.5% |
| d1 | Single Deuterium | 944.49 | < 1.0% |
| d2 | Two Deuteriums | 945.49 | < 1.5% |
| d3 | Three Deuteriums | 946.50 | ~ 2.0% |
| d4 | Four Deuteriums | 947.51 | ~ 5.0% |
| d5 | Five Deuteriums | 948.51 | ~ 15.0% |
| d6 | Target Compound | 949.52 | > 75.0% |
Note: The data presented are illustrative and may vary between synthetic batches.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification
While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the specific atomic positions of the deuterium labels. rsc.org This technique provides structural integrity confirmation, ensuring that the deuterium atoms have been incorporated at the intended methyl positions on the butynyl group and not elsewhere on the molecule through unintended exchange reactions.
A combination of Proton (¹H) NMR and Deuterium (²H) NMR is often employed. nih.gov
In the ¹H NMR spectrum of this compound, the successful incorporation of deuterium is confirmed by the significant reduction or complete disappearance of the proton signal corresponding to the methyl group on the butynyl chain.
Conversely, the ²H NMR spectrum will show a signal at the chemical shift corresponding to this methyl position, directly confirming the location of the deuterium atoms.
The integration of the remaining proton signals in the ¹H NMR spectrum relative to a non-deuterated portion of the molecule can also provide a quantitative measure of isotopic purity. rsc.org
Table 2: Comparative ¹H NMR Chemical Shifts for Key Groups
| Functional Group | Expected Chemical Shift (δ, ppm) in Unlabeled Analog | Observation in this compound |
|---|---|---|
| Butynyl Methyl Protons | ~1.8 | Signal significantly diminished or absent |
| Quinazoline Methyl Protons | ~2.8 | Signal remains unchanged |
| Piperidine (B6355638) Protons | 1.7 - 3.8 | Signals remain unchanged |
| Aromatic Protons | 7.5 - 8.2 | Signals remain unchanged |
Note: Chemical shifts are approximate and depend on the solvent and instrument used.
Chromatographic Purity Assessment for Analytical Standard Quality
To qualify as an analytical standard, this compound must not only have high isotopic enrichment but also high chemical purity. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are used to separate and quantify any chemical impurities. nih.govresearchgate.net
These methods separate the main deuterated compound from impurities that may include starting materials, reagents from the synthesis, or degradation products. nih.govnih.gov The sample is passed through a column under high pressure, and components are separated based on their affinity for the column's stationary phase. A detector, typically a UV-Vis or photodiode array (PDA) detector, measures the concentration of each component as it elutes.
The chemical purity is calculated by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. researchgate.net For use as an analytical standard, a chemical purity of >95% is typically required. lgcstandards.com
Table 3: Typical UPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (e.g., 2.1 mm × 100 mm; 1.7 µm) nih.gov |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) researchgate.net |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | PDA/UV at ~225 nm |
| Result | Purity >98%; Total Impurities <2% |
Bioanalytical Method Development and Validation Utilizing Linagliptin Methyldimer D6 As an Internal Standard
Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Assays
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate technique for quantifying compounds in complex samples. youtube.comosti.gov The core principle of SIDMS involves adding a known amount of a stable isotope-labeled (SIL) version of the analyte of interest to the sample at an early stage of the analytical process. nih.govrsc.org This SIL compound, such as Linagliptin (B1675411) Methyldimer-d6, serves as an internal standard (IS).
The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). uni-muenchen.decrimsonpublishers.com Because the SIL IS and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. crimsonpublishers.com This co-elution and co-ionization effectively compensates for variations and losses that may occur during extraction, as well as for matrix effects that can suppress or enhance the analyte signal. crimsonpublishers.comthermofisher.com
Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL IS. nih.govuni-muenchen.de This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL IS. crimsonpublishers.com The use of a SIL IS is considered the gold standard in quantitative LC-MS/MS assays due to its ability to provide high precision and accuracy. crimsonpublishers.com
Development of High-Sensitivity LC-MS/MS Assays for Linagliptin and Related Entities
The development of high-sensitivity LC-MS/MS assays is crucial for accurately measuring low concentrations of linagliptin in biological samples. payeshdarou.ir These methods are vital for pharmacokinetic and bioequivalence studies, which require precise quantification to determine a drug's absorption, distribution, metabolism, and excretion. payeshdarou.irbenthamdirect.com
Optimization of Chromatographic Separation Parameters for Complex Matrices
Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, as it isolates the analyte and internal standard from endogenous matrix components that can cause interference. uni-muenchen.denih.gov The optimization process involves a systematic evaluation of various parameters to achieve the best possible peak shape, resolution, and run time.
Several studies have detailed the optimization of chromatographic conditions for linagliptin analysis. A common approach involves reversed-phase liquid chromatography (RP-LC). nih.gov Key parameters that are typically optimized include:
Column Chemistry: Different stationary phases are tested to find the one that provides the best separation. For linagliptin, C8 and C18 columns are frequently used. benthamdirect.comijbio.com For instance, a Waters X-Bridge C18 column (4.6×50 mm, 5µm) has been successfully employed. ijbio.com Another method utilized a Gemini C18 column (100 mm × 4.6 mm, 3µ) for efficient separation. rsc.org
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous solution and an organic solvent, is adjusted to control the retention and elution of the analyte. For linagliptin analysis, mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers like ammonium (B1175870) formate (B1220265) or formic acid are common. ijbio.comrsc.orgnih.gov One method used a mobile phase of 10 mM ammonium formate and methanol (20:80 v/v). rsc.org Another employed 0.1% formic acid and acetonitrile (10:90 v/v). ijbio.com
Flow Rate: The flow rate of the mobile phase affects the analysis time and separation efficiency. A flow rate of 0.5 mL/min has been used to achieve a rapid run time of 3.5 minutes. rsc.org
Elution Mode: Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness, as demonstrated in several linagliptin assays. nih.govrsc.org
The goal of this optimization is to achieve a short retention time for high throughput while ensuring that linagliptin and its internal standard are well-separated from any interfering peaks from the biological matrix. nih.govrsc.org
Mass Spectrometric Detection Strategy and Ion Transition Selection
The high selectivity and sensitivity of tandem mass spectrometry are achieved through the process of multiple reaction monitoring (MRM). ijbio.comforensicrti.org This involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting it, and then monitoring a specific product ion.
For linagliptin and its deuterated internal standards, detection is typically performed in positive ion mode using electrospray ionization (ESI). benthamdirect.comijbio.com The selection of precursor and product ion transitions is a critical step in method development. The precursor ion is generally the protonated molecule [M+H]⁺. The selection of the most intense and stable product ions is crucial for obtaining the best sensitivity and specificity. forensicrti.org
The following table summarizes typical MRM transitions used for linagliptin and a deuterated internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Linagliptin | 473.3 | 420.1 |
| Linagliptin-d4 | 477.5 | 424.3 |
| Linagliptin | 473.24 | 419.94 |
| Linagliptin | 473.54 | 157.6 |
Data sourced from multiple studies. ijbio.comrsc.orgnih.govresearchgate.net
Optimization of mass spectrometer parameters such as declustering potential and collision energy is also performed to maximize the signal intensity for the selected transitions. ijbio.com
Sample Preparation Workflows for Diverse Research Samples (e.g., in vitro enzyme incubations, non-human biological fluids/tissues)
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample. The choice of technique depends on the nature of the sample and the required sensitivity. Common methods include:
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample (e.g., plasma) to precipitate proteins. nih.gov The supernatant is then analyzed.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For linagliptin, LLE with solvents like ethyl acetate (B1210297) has been used. rsc.orgoup.com
Solid-Phase Extraction (SPE): SPE provides a cleaner extract than PPT or LLE by using a solid sorbent to retain the analyte while interferences are washed away. nih.gov This method is particularly useful for complex matrices or when high sensitivity is required.
For non-human biological fluids and tissues, the sample preparation workflow may need to be adapted. For instance, tissue samples typically require homogenization before extraction. The extraction solvent and procedure are optimized to ensure efficient recovery of the analyte from the specific matrix. oaji.net For in vitro enzyme incubations, the reaction is usually stopped by adding a solvent that also serves as the extraction solvent.
Rigorous Analytical Method Validation in a Research Setting
A rigorous validation process is essential to ensure that the analytical method is reliable and reproducible for its intended purpose. payeshdarou.ir Validation is performed according to guidelines from regulatory agencies and includes the assessment of several key parameters. payeshdarou.ir
Assessment of Assay Selectivity and Specificity with Labeled Standard
Selectivity and specificity are critical parameters in method validation. Specificity refers to the ability of the method to measure only the intended analyte, while selectivity is the ability to differentiate the analyte and internal standard from other components in the sample. loesungsfabrik.de
The use of a stable isotope-labeled internal standard like Linagliptin Methyldimer-d6 greatly enhances the assessment of selectivity and specificity. nih.gov The validation process typically involves:
Analysis of Blank Matrix: Samples from multiple sources of the biological matrix (e.g., plasma from different donors) are analyzed to check for any endogenous interferences at the retention times of the analyte and the internal standard. ijbio.comnih.gov
Spiked Samples: The blank matrix is spiked with the analyte at the lower limit of quantification (LLOQ) and with the internal standard. ijbio.comnih.gov The chromatograms are then examined to ensure that there are no interfering peaks that could affect the accuracy of the measurement.
The acceptance criteria typically require that any interfering peak in the blank matrix should be less than 20% of the response of the LLOQ for the analyte and less than 5% of the response for the internal standard. The use of a high-resolution mass spectrometer can further improve selectivity. uni-muenchen.de A well-validated method will demonstrate no significant interference, ensuring that the measured signal is solely from the analyte of interest. ijbio.comrsc.org
Evaluation of Linearity, Calibration Range, and Sensitivity (LOD/LOQ)
The linearity of a bioanalytical method establishes the relationship between the instrumental response and the known concentration of the analyte. For the quantification of Linagliptin using this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Research findings demonstrate that a typical calibration curve for Linagliptin in human plasma is linear over a wide concentration range, often from 1 ng/mL to 32 ng/mL or even from 10 ng/mL to 5000 ng/mL, depending on the specific method's requirements. ijbio.compharmacophorejournal.compharmacophorejournal.com The linearity is assessed using a weighted (commonly 1/x or 1/x²) linear regression model. The acceptance criterion for the correlation coefficient (r²) is typically required to be ≥ 0.99.
Sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Linagliptin, validated methods have demonstrated LLOQ values as low as 1 ng/mL, ensuring sufficient sensitivity for pharmacokinetic studies. pharmacophorejournal.compharmacophorejournal.com
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration Range | 1.0 - 32.0 ng/mL | - |
| Regression Model | Weighted Linear (1/x²) | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.4 ng/mL | S/N Ratio > 3 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Precision ≤ 20%, Accuracy 80-120% |
Determination of Intra- and Inter-Assay Precision and Accuracy
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. These parameters are evaluated at multiple concentration levels, typically the LLOQ, low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples.
Intra-assay (within-run) precision and accuracy are determined by analyzing replicate QC samples in a single analytical run. Inter-assay (between-run) precision and accuracy are assessed by analyzing the QC samples on different days. For a method to be considered reliable, the precision, expressed as the relative standard deviation (%RSD), should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ. The accuracy, expressed as the percentage of the nominal value, should be within 85-115% for LQC, MQC, and HQC, and 80-120% for the LLOQ, in accordance with USFDA guidelines. pharmacophorejournal.compharmacophorejournal.comresearchgate.net
| QC Level (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | ||
|---|---|---|---|---|
| Precision (%RSD) | Accuracy (%) | Precision (%RSD) | Accuracy (%) | |
| LLOQ (1.0) | 8.5 | 104.2 | 11.3 | 102.5 |
| LQC (3.0) | 6.2 | 97.8 | 7.9 | 99.1 |
| MQC (15.0) | 4.1 | 101.5 | 5.5 | 100.8 |
| HQC (25.0) | 3.8 | 98.9 | 4.9 | 99.6 |
Matrix Effect Assessment and Internal Standard Performance Validation
The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting, undetected components in the biological matrix. nih.gov It is a significant concern in LC-MS/MS bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects, as it is expected to experience the same ionization variations as the analyte. nih.gov
The matrix effect is quantitatively assessed by calculating the matrix factor (MF). The MF is the ratio of the analyte's peak response in the presence of matrix ions to the peak response in a neat solution. nih.gov To validate the performance of the internal standard, the IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. This is evaluated using at least six different lots of the biological matrix. The %RSD of the IS-normalized MF across the different lots should be ≤ 15% to confirm that the internal standard adequately tracks and corrects for matrix-induced variability. nih.gov Studies have shown the matrix effect for Linagliptin and its internal standard to be minimal and well-controlled. ijbio.com
| Plasma Lot | Analyte MF | IS MF | IS-Normalized MF |
|---|---|---|---|
| 1 | 0.95 | 0.94 | 1.01 |
| 2 | 0.99 | 1.01 | 0.98 |
| 3 | 1.03 | 1.02 | 1.01 |
| 4 | 0.97 | 0.96 | 1.01 |
| 5 | 1.05 | 1.06 | 0.99 |
| 6 | 0.98 | 0.97 | 1.01 |
| Mean | 0.995 | 0.993 | 1.002 |
| %RSD | 3.7% | 4.5% | 1.3% |
Applications of Linagliptin Methyldimer D6 in Pre Clinical and Mechanistic Research
In Vitro Drug Metabolism Studies of Linagliptin (B1675411) Using Deuterated Analogs
The investigation of a drug's metabolic fate is a cornerstone of pharmaceutical research. Deuterated analogs like Linagliptin Methyldimer-d6 are instrumental in elucidating the biotransformation of Linagliptin in controlled laboratory settings. The use of stable isotope-labeled compounds helps distinguish the parent drug and its metabolites from endogenous molecules within complex biological matrices, thereby improving analytical accuracy. eurisotop.com
In vitro models that utilize subcellular fractions, such as liver microsomes, and various cell cultures are essential for identifying potential metabolic pathways. Studies have shown that the metabolism of Linagliptin is generally minimal, with the majority of the drug being eliminated unchanged. researchgate.netresearchgate.net However, minor metabolic transformations do occur. The primary metabolic pathway involves oxidation, notably hydroxylation. researchgate.net
When studying these reactions in liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, this compound can be used as a tracer to follow the formation of metabolites. By incubating these subcellular fractions with the deuterated compound, researchers can unambiguously identify the resulting metabolic products using mass spectrometry, as they will retain the deuterium (B1214612) label and exhibit a characteristic mass shift.
Isotope tracer studies are crucial for identifying the specific enzymes responsible for a drug's metabolism, a process known as enzyme reaction phenotyping. nih.govnih.gov For Linagliptin, in vitro experiments have indicated that CYP3A4 is a key enzyme involved in its limited metabolism. researchgate.net The formation of its main, pharmacologically inactive metabolite proceeds through an initial rate-limiting step catalyzed by CYP3A4. researchgate.net
In these phenotyping assays, this compound can be incubated with a panel of recombinant human CYP enzymes. The formation of deuterated metabolites by a specific enzyme confirms its role in the metabolic pathway. Furthermore, the use of deuterium can introduce a "kinetic isotope effect," where the breaking of a carbon-deuterium bond is slower than a carbon-hydrogen bond. nih.gov This phenomenon can be exploited to identify specific sites of metabolic attack on the molecule, as deuteration at a "soft spot" can slow down the rate of metabolism at that position.
Accurate identification and quantification of metabolites are critical for understanding a drug's disposition. The primary metabolite of Linagliptin is the S-3-hydroxypiperidinyl metabolite. nih.gov Several other minor metabolites are formed through reactions such as oxidation and N-acetylation. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and specificity. payeshdarou.irderpharmachemica.com In these methods, this compound serves as an ideal internal standard. veeprho.com A known quantity of the deuterated standard is added to the in vitro sample. Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled (analyte) metabolites, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. eurisotop.com This allows it to correct for variations in sample processing and instrument response, enabling precise and accurate quantification of the formed metabolites. payeshdarou.irrsc.org
Pharmacokinetic Research Applications in Non-Human Biological Systems
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). This compound is a vital component in the analytical methods used to define the pharmacokinetic profile of Linagliptin in non-human biological systems, such as in rodent studies. indexcopernicus.com
The quantitative analysis of drugs in biological matrices like plasma requires robust, sensitive, and selective analytical methods. academicstrive.com For Linagliptin, numerous ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for its quantification in plasma. derpharmachemica.comrsc.orgijbio.com A critical component of these methods is the use of a stable isotope-labeled internal standard, such as this compound, to ensure the reliability of the results. veeprho.comrsc.org
These methods are validated according to stringent regulatory guidelines to confirm their linearity, accuracy, precision, and stability. payeshdarou.irnih.gov The internal standard corrects for potential variability during sample preparation (e.g., liquid-liquid or solid-phase extraction) and analytical detection. rsc.orgnih.gov The distinct mass-to-charge (m/z) ratio of this compound allows the mass spectrometer to differentiate it from the non-labeled Linagliptin, even if they are not separated chromatographically. derpharmachemica.comijbio.com
The table below summarizes typical parameters for an LC-MS/MS method used for Linagliptin quantification.
| Parameter | Description | Source |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | payeshdarou.irijbio.com |
| Chromatography | Reversed-Phase (e.g., C18 column) | rsc.orgijbio.com |
| Mobile Phase | Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) | derpharmachemica.comrsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.orgijbio.com |
| Ionization | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Precursor → Product Ion (Linagliptin) | m/z 473.3 → 420.1 | rsc.org |
| Precursor → Product Ion (Deuterated IS) | e.g., m/z 477.5 → 424.3 (for Linagliptin-d4) | rsc.org |
| Internal Standard | Deuterated Linagliptin (e.g., this compound) | veeprho.comrsc.org |
This is an interactive data table. You can sort and filter the data as needed.
Once a reliable bioanalytical method is established, it can be applied to measure Linagliptin concentrations in samples from preclinical studies. indexcopernicus.com In these studies, animal models are administered Linagliptin, and biological samples (such as blood, plasma, and various tissues) are collected over time.
By adding a precise amount of this compound to each sample before analysis, researchers can accurately determine the concentration of the drug. This data is then used to construct concentration-time profiles, which reveal key pharmacokinetic parameters. These parameters help to characterize how Linagliptin is absorbed into the bloodstream, distributed into different organs, and ultimately eliminated from the body, primarily through feces with minimal renal excretion. nih.gov The resulting pharmacokinetic profiles are essential for understanding the drug's behavior and for scaling doses from preclinical species to humans.
Impurity Profiling and Reference Standard Development for Linagliptin Research
The quality, safety, and efficacy of a final drug product are fundamentally influenced by the purity of the Active Pharmaceutical Ingredient (API). researchgate.net Consequently, regulatory bodies like the International Conference on Harmonisation (ICH) mandate that any impurity present in a drug substance at a level greater than 0.10% must be identified, characterized, and quantified. nih.gov In the context of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, the identification and control of process-related impurities and degradation products are critical aspects of its manufacturing and quality control. nih.govnih.gov Impurities can originate from various sources, including starting materials, intermediates, reagents, or as degradation products formed due to environmental factors like heat, light, or moisture. nih.govresearchgate.net
The development of reference standards for these impurities is essential for the validation of analytical methods used to ensure the purity of the final drug. nih.govsynzeal.com These standards are highly characterized pure forms of the impurities that serve as a benchmark in analytical testing, allowing for accurate identification and quantification. synthinkchemicals.com this compound, a stable isotope-labeled version of the Linagliptin Methyldimer impurity, serves as a crucial tool in this analytical framework.
Role of this compound in Quantifying Related Substances
This compound plays a pivotal role as an internal standard in advanced analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The quantification of trace-level impurities in a complex matrix like an API requires high precision and accuracy. The use of a stable isotope-labeled internal standard is a gold-standard approach to achieve this.
In this method, a known quantity of this compound is added to the sample being analyzed. Because it is chemically identical to the non-labeled methyldimer impurity, the deuterated standard behaves identically during the sample preparation and chromatographic separation processes. However, due to the six deuterium atoms, it has a higher molecular weight, allowing the mass spectrometer to distinguish it from the native impurity.
By comparing the instrumental response of the target impurity (Linagliptin Methyldimer) to that of the internal standard (this compound), analysts can correct for any variability or loss that may occur during the analytical procedure. This ensures a highly accurate and precise quantification of the impurity, which is essential for meeting the stringent purity requirements set by pharmaceutical regulations. google.com This validated quantification is vital for batch release testing and stability studies. synzeal.com
Application in Process Chemistry Research for Impurity Control
The ability to accurately quantify impurities is fundamental to process chemistry research, where the goal is to develop a robust, efficient, and clean synthesis route for the API. google.com The manufacturing process for Linagliptin involves multiple synthetic steps, and the impurity profile can differ based on the specific route taken. nih.gov During process development, chemists must identify and control the formation of impurities like the Linagliptin Methyldimer to ensure they remain below acceptable limits in the final product. nih.govresearchgate.net
This compound, by enabling precise quantification of the actual methyldimer impurity, provides process chemists with a critical tool for optimizing the synthesis of Linagliptin. By analyzing samples from reaction mixtures under various conditions (e.g., temperature, pH, reagent concentration), researchers can understand how different parameters affect the formation of this specific dimer. This data-driven approach allows for the refinement of the manufacturing process to minimize the generation of the impurity, leading to a higher-purity product and a more efficient process. google.com Having a reliable method to track the impurity is indispensable for developing a process that consistently produces high-quality Linagliptin. google.com
Table 1: Selected Linagliptin Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Linagliptin | 668270-12-0 | C₂₅H₂₈N₈O₂ | 472.54 |
| Linagliptin Methyldimer | 1418133-47-7 | C₅₀H₅₆N₁₆O₄ | 945.11 |
| Linagliptin N,N'-Methylene Dimer | 2489212-72-6 | C₅₁H₅₆N₁₆O₄ | 957.1 |
| Linagliptin S-Isomer | 668270-11-9 | C₂₅H₂₈N₈O₂ | 472.54 |
| Linagliptin N-Formyl Impurity | 2137744-33-1 | C₂₆H₂₈N₈O₃ | 500.55 |
| Linagliptin N-Acetyl Impurity | 1803079-49-3 | C₂₇H₃₀N₈O₃ | 514.59 |
This table is based on data from multiple sources. pharmaffiliates.comclearsynth.com
Investigations into Dimerization Mechanisms and Stability
Understanding the formation pathways and stability of impurities is crucial for developing strategies to prevent their occurrence. Research into the dimerization of Linagliptin focuses on identifying the specific chemical reactions and environmental conditions that lead to the formation of dimeric impurities, including the Linagliptin Methyldimer.
Elucidation of Formation Pathways of the Linagliptin Methyldimer
The Linagliptin Methyldimer is primarily considered a process-related impurity, meaning it is typically formed as a byproduct during the synthesis of the Linagliptin API. Several studies and patents indicate that the formation of dimeric impurities is particularly prevalent under acidic conditions. nih.govgoogle.com
One common step in complex organic syntheses, including that of Linagliptin, is the use of acid to remove "protecting groups" from certain parts of a molecule. It has been reported that during such acidic deprotection steps in the Linagliptin synthesis, a dimer impurity can be readily generated. google.com Another potential pathway involves an acid-catalyzed aza-enolization reaction. nih.gov A patented method for preparing the dimer impurity for use as a reference standard involves reacting crude Linagliptin with an acid and an azo catalyst, further supporting the role of acidic conditions in its formation. google.com These findings suggest that the primary amine group on the piperidine (B6355638) ring of one Linagliptin molecule reacts with another molecule, leading to the formation of the dimer. Careful control of pH and other reaction parameters during synthesis is therefore essential to minimize this side reaction.
Influence of Environmental Factors on Dimer Formation
To assess the stability of a drug substance and identify potential degradation products, "forced degradation" or "stress testing" studies are performed. researchgate.net In these studies, the API is exposed to a variety of harsh conditions that exceed those it would normally encounter during storage and handling. nih.gov
Forced degradation studies on Linagliptin have demonstrated that the molecule is particularly susceptible to degradation under acidic and oxidative (peroxide) conditions. nih.govresearchgate.net Conversely, no significant degradation was observed when Linagliptin was exposed to alkaline (basic), thermolytic (high heat), or photolytic (light) stress. nih.govresearchgate.net
These results indicate that the key environmental factors promoting the formation of degradation products, including potential dimers, are low pH and the presence of oxidizing agents. The formation of a linagliptin dimer was specifically noted under acid-catalyzed conditions. nih.gov This knowledge is critical for establishing appropriate storage, handling, and formulation conditions to ensure the stability and purity of the Linagliptin drug product throughout its shelf life.
Table 2: Summary of Forced Degradation Studies on Linagliptin
| Stress Condition | Observation | Relevance to Dimer Formation |
|---|---|---|
| Acid Hydrolysis | Significant degradation observed. | High. Dimer formation is catalyzed by acidic conditions. nih.gov |
| Alkaline Hydrolysis | No significant degradation observed. | Low. Dimer formation is not favored under basic conditions. nih.govresearchgate.net |
| Oxidation (Peroxide) | Significant degradation observed. | Moderate. While degradation occurs, specific formation of the methyldimer under these conditions is less defined than under acidic stress. nih.govresearchgate.net |
| Thermal (Heat) | No significant degradation observed. | Low. The molecule is stable against heat-induced dimerization. nih.govresearchgate.net |
| Photolytic (Light) | No significant degradation observed. | Low. The molecule is stable against light-induced dimerization. nih.govresearchgate.net |
Advanced Research Perspectives and Future Directions
Innovations in Isotope Labeling Technologies for Complex Molecules
The synthesis of isotopically labeled compounds, particularly for complex molecules like Linagliptin (B1675411) and its derivatives, is a constantly evolving field. Traditional methods are often multi-step and resource-intensive. However, recent innovations are focused on improving efficiency, selectivity, and applicability, especially for late-stage functionalization, which allows for the introduction of isotopes into a molecule at a later point in its synthesis. acs.org
Key innovative methods include:
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This technique has become a powerful tool for incorporating deuterium (B1214612) into organic molecules. nih.gov Catalysts based on metals like iridium, rhodium, and ruthenium can facilitate the direct exchange of C-H bonds with C-D bonds with high regioselectivity. researchgate.net This method is advantageous as it can often be applied to complex drug molecules without the need for complete de novo synthesis. nih.gov
Photochemical Deuteration: Utilizing visible light and photoredox catalysts, this emerging method offers a mild and efficient way to achieve deuteration. rsc.org It can be applied to a wide range of organic molecules, including complex pharmaceutical compounds, often allowing for the late-stage deuteration of intricate structures. rsc.org
Enzymatic Synthesis: Leveraging the high specificity of enzymes, this biological approach allows for the precise incorporation of deuterium into specific sites of a molecule. simsonpharma.com This method is particularly valuable for creating standards with highly specific labeling patterns that are difficult to achieve through traditional chemical synthesis.
Synthesis from Deuterated Precursors: This approach involves carrying out chemical reactions using starting materials that already contain deuterium. simsonpharma.com Advances in the commercial availability of a wide range of deuterated building blocks have made this a more accessible and versatile strategy for synthesizing complex labeled molecules. researchgate.net
These evolving technologies are crucial for producing sophisticated research tools like Linagliptin Methyldimer-d6, enabling more precise and informative studies in pharmaceutical sciences.
Table 1: Comparison of Modern Isotope Labeling Technologies
| Labeling Technology | Primary Advantage | Key Application | Example Catalyst/Reagent |
|---|---|---|---|
| Metal-Catalyzed HIE | High efficiency and suitability for late-stage labeling. acs.org | Deuteration of complex APIs and metabolites. | Iridium or Ruthenium complexes. researchgate.net |
| Photochemical Deuteration | Uses mild reaction conditions. rsc.org | Labeling of light-sensitive or complex natural products. | Photoredox catalysts with a deuterium source. |
| Enzymatic Synthesis | Exceptional site-specificity. simsonpharma.com | Creation of standards for metabolic pathway analysis. | Deuterium-specific enzymes. |
| Deuterated Precursors | Versatility and control over label placement. simsonpharma.com | Building complex labeled molecules from the ground up. | Deuterated solvents (D2O) or reagents like CD3I. simsonpharma.com |
Integration of this compound in Multi-Omics Approaches for Mechanistic Insights
Multi-omics represents a systems biology approach where multiple datasets—such as genomics, transcriptomics, proteomics, and metabolomics—are integrated to provide a comprehensive understanding of biological systems. nih.govdntb.gov.ua In pharmaceutical research, this approach is invaluable for elucidating drug mechanisms of action, identifying biomarkers, and understanding disease pathology. nih.gov
Stable isotope-labeled internal standards (SIL-IS) are indispensable for ensuring the accuracy and reproducibility of quantitative data in many omics platforms, particularly those relying on mass spectrometry (MS). alfa-chemistry.com this compound is ideally suited for this role in studies involving Linagliptin.
Metabolomics and Lipidomics: In studies examining the metabolic effects of Linagliptin, the deuterated dimer can be used as an internal standard to accurately quantify the parent drug and its related metabolites in complex biological matrices like plasma or tissue. mdpi.com This allows researchers to precisely track metabolic pathway alterations and lipid profile changes in response to the drug, offering deeper insights into its mechanism of action beyond simple glucose control. mdpi.com
Proteomics: While not directly used to quantify proteins, SIL-IS are critical in targeted proteomics for quantifying drug-target engagement. For instance, in studies investigating how Linagliptin interacts with dipeptidyl peptidase-4 (DPP-4) and other potential off-target proteins, accurate quantification of the drug in the system is essential for correlating its concentration with changes in protein expression or post-translational modifications. nih.govcore.ac.uk
Personalized Medicine: Multi-omics data can help stratify patient populations to predict drug response. nih.gov By enabling precise pharmacokinetic measurements, this compound can support studies that correlate drug exposure levels with specific omics profiles (e.g., genetic polymorphisms or metabolic phenotypes) to tailor treatments for individual patients.
The integration of robust analytical standards like this compound is foundational to the success of multi-omics research, ensuring that the vast datasets generated are both accurate and interpretable.
Computational Chemistry and Molecular Modeling Applications for Deuterated Compounds
Computational chemistry and molecular modeling are powerful tools for predicting how isotopic substitution will affect a molecule's properties. The primary influence of replacing hydrogen with deuterium is the "kinetic isotope effect" (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon, slowing the rate of reactions that involve breaking this bond. simsonpharma.com
For a compound like this compound, computational approaches can be applied to:
Predict Metabolic Stability: Molecular modeling can identify the specific sites on the Linagliptin molecule most susceptible to metabolic breakdown by cytochrome P450 enzymes (often called "soft spots"). nih.gov By simulating the effect of deuteration at these positions, researchers can predict the potential for improved metabolic stability and a longer half-life before synthesis is even attempted. nih.govpharmaffiliates.com
Analyze Conformational Changes: While the size and shape of deuterium are nearly identical to hydrogen, the change in mass can subtly influence vibrational energies and bond lengths. hwb.gov.in Computational models can analyze these minor conformational changes to ensure that deuteration does not negatively impact the molecule's binding affinity to its target, such as the DPP-4 enzyme.
Elucidate Reaction Mechanisms: In research settings, KIE studies are used to understand enzymatic reaction mechanisms. clearsynth.com By comparing the reaction rates of deuterated and non-deuterated versions of a compound, and modeling these interactions computationally, scientists can gain fundamental insights into the biochemical pathways being studied.
These in silico methods accelerate the drug design process by allowing for the rational design of deuterated compounds with potentially superior pharmacokinetic properties. clearsynth.com
Expanding the Utility of Stable Isotope Standards in Emerging Pharmaceutical Research Areas
The role of stable isotope standards such as this compound is expanding beyond traditional bioequivalence and pharmacokinetic studies. alfa-chemistry.com Their unique properties make them invaluable in several emerging areas of pharmaceutical research.
Drug-Drug Interaction (DDI) Studies: Investigating how co-administered drugs affect each other's metabolism is a critical part of drug development. Stable isotope-labeled compounds allow for "micro-dosing" studies where a tiny, non-therapeutic dose of the labeled drug can be administered alongside another medication to trace its metabolic fate without interfering with the primary drug's therapeutic action. scitechnol.com
Improving Therapeutic Profiles: The "deuterium switch" is a strategy where hydrogen atoms on an existing drug are replaced with deuterium to improve its pharmacokinetic profile. nih.gov This can lead to lower required doses, less frequent administration, and potentially a better safety profile by reducing the formation of toxic metabolites. simsonpharma.compharmaffiliates.com While this compound is a standard for an impurity, the principles underscore the broader research into creating next-generation deuterated therapeutics. The FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) validates this as a successful strategy in modern drug development. nih.gov
The continued development and application of stable isotope standards are set to play an ever-more-critical role in advancing pharmaceutical sciences, from early-stage discovery to clinical application. clearsynth.com
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing high-purity Linagliptin Methyldimer-d6?
- Answer : Synthesis of this compound requires precise isotopic labeling (deuterium at methyl groups) to ensure structural fidelity. Key steps include:
- Isotopic purity verification : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and rule out protium contamination .
- Chromatographic separation : Optimize reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) to resolve dimers from monomeric impurities .
- Stability testing : Assess thermal and photolytic degradation under controlled conditions to validate storage protocols.
Q. How can researchers validate the use of this compound as an internal standard in pharmacokinetic studies?
- Answer : Validation involves:
- Matrix effects : Test recovery rates in biological matrices (e.g., plasma, urine) using spiked samples to ensure consistency across concentrations .
- Cross-reactivity : Confirm absence of interference with endogenous DPP-4 inhibitors via competitive binding assays.
- Calibration curves : Establish linearity (R² ≥ 0.99) over the expected concentration range, with precision (CV < 15%) and accuracy (85–115%) .
Q. What are the primary analytical challenges in quantifying this compound in heterogeneous biological samples?
- Answer : Challenges include:
- Ion suppression/enhancement : Mitigate using stable isotope-labeled internal standards and matrix-matched calibration.
- Low abundance detection : Employ ultra-sensitive LC-MS/MS systems with optimized collision energy to enhance signal-to-noise ratios .
- Sample preparation : Use solid-phase extraction (SPE) to remove phospholipids and proteins, reducing background interference .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s metabolic stability across in vitro and in vivo models?
- Answer : Discrepancies often arise from:
- Species-specific metabolism : Conduct parallel studies in human hepatocytes and rodent models to identify interspecies cytochrome P450 (CYP) activity differences .
- Tissue distribution : Use autoradiography or PET imaging with radiolabeled analogs to track organ-specific accumulation and clearance rates.
- Data normalization : Apply population pharmacokinetic modeling to account for inter-individual variability in renal/hepatic function .
Q. What experimental designs are optimal for assessing isotopic effects of this compound in longitudinal studies?
- Answer : Use a crossover design with:
- Dose-ranging cohorts : Compare deuterated vs. non-deuterated linagliptin in matched patient subgroups (e.g., CKD stages 3–5) to isolate isotopic effects on half-life and bioavailability .
- Endpoint stratification : Include HbA1c, glomerular filtration rate (eGFR), and urinary deuterium excretion as co-primary endpoints.
- Statistical adjustments : Apply mixed-effects models to control for covariates like age, ethnicity, and concomitant medications .
Q. How can researchers reconcile conflicting data on this compound’s renal excretion pathways in preclinical models?
- Answer : Contradictions may stem from:
- Model limitations : Validate findings in human proximal tubule cell lines or 3D kidney organoids to bridge rodent-human translatability gaps.
- Mechanistic studies : Use CRISPR-Cas9 knockout models to dissect roles of organic cation transporters (OCTs) vs. passive diffusion in renal uptake .
- Meta-analysis : Pool data from published studies using PRISMA guidelines to identify heterogeneity sources (e.g., dosing regimens, assay sensitivity) .
Q. What strategies enhance the reproducibility of this compound studies in multi-center trials?
- Answer : Implement:
- Standardized protocols : Harmonize sample collection, storage (−80°C), and LC-MS/MS parameters across sites.
- Blinded re-analysis : Randomly select 10% of samples for cross-lab validation to detect inter-instrument variability .
- Data sharing : Use platforms like Figshare to publish raw chromatograms and pharmacokinetic curves, enabling independent verification .
Methodological Frameworks
- PICO Framework : For clinical studies, structure questions around Population (e.g., diabetic CKD patients), Intervention (this compound dosing), Comparison (placebo/non-deuterated linagliptin), and Outcomes (e.g., HbA1c reduction, adverse events) .
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (address knowledge gaps in deuterated drug kinetics), Novel (explore understudied isotopic effects), Ethical (prioritize patient safety in CKD cohorts), and Relevant (align with FDA guidelines on deuterated drugs) .
Data Presentation Example
| Parameter | Linagliptin | This compound |
|---|---|---|
| Half-life (hr) | 12.0 | 14.5 (±1.2) |
| Renal Clearance (%) | 5 | <1 |
| Plasma Protein Binding (%) | 99 | 99 |
| Data synthesized from pharmacokinetic studies in and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
